Corrigendum

Descripción

Propiedades

Número CAS |

107933-32-4 |

|---|---|

Fórmula molecular |

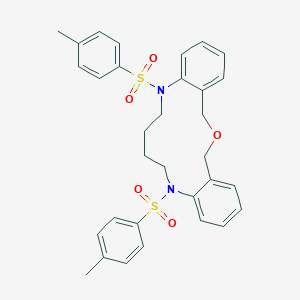

C32H34N2O5S2 |

Peso molecular |

590.8 g/mol |

Nombre IUPAC |

11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene |

InChI |

InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3 |

Clave InChI |

XBSLHVDTLLLOEL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |

Otros números CAS |

107933-32-4 |

Sinónimos |

corrigendum compound |

Origen del producto |

United States |

Foundational & Exploratory

The Corrigendum: A Guide to Correcting the Scientific Record

In the pursuit of scientific advancement, the accuracy and integrity of published research are paramount. However, the complexity of research and the nature of the publication process can sometimes lead to errors in the final published article. When such errors are discovered, a formal correction is necessary to maintain the reliability of the scientific literature. This technical guide provides an in-depth overview of the corrigendum, a specific type of correction notice, for researchers, scientists, and drug development professionals.

The Purpose of a this compound

A this compound is a formal notice from the authors of a published research paper to correct a significant error that they themselves have made. The primary purpose of a this compound is to rectify the scientific record, ensuring its accuracy and preventing the propagation of incorrect information. It is a testament to the self-correcting nature of science and the ethical responsibility of authors to the integrity of their work.

It is crucial to distinguish a this compound from an erratum. While both serve to correct errors, a This compound addresses errors made by the authors , whereas an erratum is issued to correct mistakes introduced by the publisher during the production process.

When is a this compound Necessary?

The decision to issue a this compound should be made in consultation with all co-authors and the journal editor. The following table summarizes the types of errors that typically necessitate a this compound, along with a classification of their potential severity.

| Error Category | Description | Severity |

| Data or Factual Errors | Incorrect data, miscalculations, or factual inaccuracies in the text, tables, or figures. | Major |

| Methodological Flaws | Significant errors in the experimental procedures or protocols that could affect the reproducibility or validity of the results. | Major |

| Authorship Issues | Incorrect author list (e.g., missing or incorrectly ordered authors), or errors in author affiliations. | Minor to Major |

| Figure or Table Errors | Mislabeled figures or tables, incorrect data presentation, or misleading visuals. | Minor to Major |

| Funding and Acknowledgment Omissions | Failure to acknowledge funding sources or significant contributors. | Minor |

| Reference and Citation Errors | Incorrect citations that could mislead readers or fail to give proper credit to previous work. | Trivial to Minor |

| Textual Content | Errors in the text that alter the scientific meaning or conclusions. | Minor to Major |

A retrospective review of errata for drug trial publications found that out of 38 identified errors, 6 were classified as major, 20 as minor, and 12 as trivial.[1] Another study of five leading medical journals revealed that 54% of errata were related to errors in the data or facts reported, while 28% were due to errors in authors' information, and 3% were citation errata.[2] A study of correction notices in Library and Information Science journals found that the most common types of corrected errors were related to authorship, figures or tables, and references.

Experimental Protocol: The Process of Issuing a this compound

The process for submitting and publishing a this compound generally follows a standardized protocol, though specific journal requirements may vary.

1. Discovery and Internal Consensus:

-

The error is identified by the authors or brought to their attention by a reader.

-

The corresponding author initiates a discussion with all co-authors to confirm the error and agree on the necessity of a this compound.

2. Contacting the Journal:

-

The corresponding author contacts the editor of the journal where the article was published.

-

The nature of the error and the proposed correction are clearly explained.

3. Drafting the this compound Notice:

-

The authors prepare a formal this compound notice. This notice should be concise and clear, and typically includes:

-

The full citation of the original article.

-

A clear statement of the error(s).

-

The corrected information (e.g., corrected text, figure, or table).

-

-

All co-authors must approve the final wording of the this compound.

4. Peer Review and Publication:

-

The journal editor may send the this compound for peer review, especially if the correction is complex or significantly impacts the paper's findings.

-

Once approved, the this compound is published in a subsequent issue of the journal and is electronically linked to the original article.

Mandatory Visualization: Decision-Making Workflow for Issuing a this compound

The following diagram illustrates the decision-making process for an author who has discovered a potential error in their published work.

References

Navigating the Nuances of Post-Publication Correction: A Technical Guide to Corrigenda and Errata

For Researchers, Scientists, and Drug Development Professionals

In the meticulous world of academic and scientific publishing, the accuracy and integrity of the published record are paramount. However, errors can inadvertently occur. Understanding the mechanisms for correcting the scholarly literature is crucial for authors and readers alike. This technical guide provides an in-depth exploration of two primary forms of post-publication correction: the corrigendum and the erratum, outlining their distinct definitions, the types of errors they address, and the formal processes for their issuance.

Core Distinctions: this compound vs. Erratum

The fundamental difference between a this compound and an erratum lies in the origin of the error.[1][2][3][4][5]

An Erratum (plural: Errata), on the other hand, addresses an error introduced by the publisher during the production process.[1][2][4][5][6][8] These are mistakes that were not in the author's final approved proof but appeared in the published version of the article due to typesetting, formatting, or other production-related issues.

While this distinction is widely accepted, some journals and indexing services may use the terms interchangeably, often referring to all corrections as errata.[7][9][10]

A Quantitative Look at Published Corrections

To provide a clearer understanding of the landscape of post-publication corrections, the following table summarizes data from various studies on the types, severity, and frequency of errors that lead to the issuance of corrigenda and errata.

| Metric | Study Focus | Findings |

| Correction Type Distribution | Otolaryngology–Head and Neck Surgery (OHNS) Literature | 62.5% of corrections were errata (publisher errors) and 37.5% were corrigenda (author errors). |

| Common Error Types | OHNS Literature | The most frequent errors involved authorship (36.9%). |

| Scopus-indexed journals (Chilean affiliated authors) | The most common errors were related to author identification, tables and figures, and typographical issues. | |

| COVID-19 Treatment Studies | A majority of errata addressed issues with author attribution or conflict of interest disclosures (39.5%) or numerical results (25.6%). | |

| Error Severity | OHNS Literature | 73.6% of errors were classified as "Trivial," while 9.7% were "Major" and significantly altered the article's findings or interpretation. |

| Scopus-indexed journals (Chilean affiliated authors) | 83.47% of reported cases were classified as trivial, 14.04% as minor, and 1.58% as major. | |

| Time to Correction | OHNS Literature | The mean duration between the original publication and the correction was 10.8 months. |

| COVID-19 Treatment Studies | The median time from the original article's publication to the erratum's publication was 76 days. |

Decision Pathway for Issuing a Correction

The determination of whether a this compound or an erratum is the appropriate course of action follows a clear logical path based on the origin and nature of the identified error.

The Correction Submission and Publication Workflow

The process of submitting and publishing a correction involves several key steps, ensuring that the correction is accurate, transparent, and effectively linked to the original publication. While specific procedures may vary by journal, the following workflow represents a typical process.

Experimental Protocols: A Step-by-Step Guide to Submitting a Correction

Based on established publisher guidelines, the following protocol outlines the detailed methodology for an author to submit a this compound:

-

Initial Contact and Information Gathering :

-

Identify the specific error(s) in the published article.

-

Gather all necessary information: the full citation of the original article (including the DOI), and the precise location of the error(s) (e.g., page number, section, figure/table number).

-

Contact the journal's editorial office or the designated production editor via email.

-

-

Preparing the Correction Submission :

-

Draft a clear and concise explanation of the error and the required correction.

-

Follow the journal's specific template for a this compound, if one is provided.

-

Typically, the submission should be a new document, not a revised version of the original paper.

-

The title of the correction notice should generally follow a standard format, such as "this compound: [Original Article Title]".

-

The body of the notice should quote the original incorrect text and provide the corrected version.

-

-

Author Consensus and Formal Submission :

-

Circulate the draft correction notice among all co-authors of the original paper for their review and approval. Unanimous agreement is usually required.

-

Submit the correction notice through the journal's online submission system, often selecting a specific article type such as "this compound" or "Correction."

-

Include a cover letter to the editor reiterating the reason for the correction.

-

-

Peer Review and Publication :

-

The editor will assess the significance of the correction and may send it for peer review, although this is not always the case for straightforward corrections.

-

Once approved, the journal's production team will format the correction notice.

-

The final proof of the notice will be sent to the corresponding author for approval before publication.

-

Upon publication, the this compound will be assigned its own DOI and will be electronically linked to the original article.

-

By adhering to these established procedures, researchers, scientists, and drug development professionals can play an active role in maintaining the integrity and accuracy of the scientific literature, ensuring that the published record remains a reliable foundation for future research and development.

References

- 1. Comments and Corrigenda in Scientific Literature | American Scientist [americanscientist.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. DSpace [lenus.ie]

- 4. Inaccuracy in the Scientific Record and Open Postpublication Critique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effectiveness of the practice of correction and republication in the biomedical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-correction in biomedical publications and the scientific impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientific corrections of publications by authors affiliated with Chilean institutions | Iberoamerican Journal of Science Measurement and Communication [ijsmc.pro-metrics.org]

- 8. Fixing Errors in a Published Paper: Tips for Authors - Enago Academy [enago.com]

- 9. Sources of error in the retracted scientific literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correction notices in psychology: impactful or inconsequential? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Post-Publication Corrections: A Guide to Corrigenda in Scientific Journals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the accuracy and integrity of published research are paramount. However, the complexity of scientific investigation, particularly in fields like drug development, can sometimes lead to unintentional errors in published articles. When such errors are discovered by the authors after publication, a formal correction mechanism known as a corrigendum is employed to rectify the scientific record. This guide provides a comprehensive overview of the meaning, purpose, and process of issuing a this compound in a scientific journal, with a focus on the practical considerations for researchers, scientists, and drug development professionals.

Understanding the Landscape of Post-Publication Corrections

It is crucial to distinguish a this compound from other types of post-publication notices, namely errata and retractions. The primary distinction lies in the origin of the error.

A This compound is issued to correct a significant error made by the authors of a published article.[1][2] These are mistakes that were present in the manuscript at the time of submission and were not identified during the peer review or proofreading stages. The responsibility for the error lies with the authors, and they are the ones who initiate the correction process.

An erratum , on the other hand, addresses errors introduced by the publisher during the production process, such as typesetting mistakes or formatting issues.[1][3]

A retraction is the most serious form of post-publication notice and is issued when the findings of a study are found to be unreliable due to major errors, data fabrication, or scientific misconduct. A retraction effectively removes the paper from the scientific literature.

The following table summarizes the key differences between these three types of notices:

| Feature | This compound | Erratum | Retraction |

| Source of Error | Authors | Publisher | Authors (major error/misconduct) |

| Nature of Error | Significant error in data, methodology, or interpretation that does not invalidate the main conclusions. | Production-related errors (e.g., typos, formatting). | Fundamental flaws, data fabrication, or ethical breaches that invalidate the study's conclusions. |

| Initiator | Authors | Authors or Publisher | Authors, Publisher, or Institution |

| Impact on Paper | Corrects a part of the original paper; the core findings remain valid. | Corrects a technical mistake; the scientific content is unaffected. | The entire paper is withdrawn from the scientific record. |

The Decision to Issue a this compound: A Logical Framework

Deciding whether a discovered error warrants a this compound requires careful consideration. Not all minor inaccuracies necessitate a formal correction. The key determinant is whether the error is significant enough to potentially mislead readers or affect the interpretation of the results. Trivial mistakes, such as spelling errors that do not alter the meaning, are typically not corrected via a this compound.[1]

The following flowchart illustrates the decision-making process for authors who have discovered an error in their published work.

Common Reasons for Corrigenda in Drug Development Research

In the context of drug development and biomedical research, errors that may necessitate a this compound can arise from various stages of the research process. Some common examples include:

-

Incorrect data in tables or figures: This could be due to transcription errors, miscalculations, or using the wrong dataset.

-

Inaccurate description of methodology: Ambiguities or errors in the description of experimental protocols can hinder the reproducibility of the study.

-

Mistakes in author affiliations or funding acknowledgements: While seemingly minor, these can have professional and financial implications and often warrant a this compound.[4]

-

Errors in chemical structures or mathematical equations: In fields like medicinal chemistry and pharmacology, the accuracy of such details is critical.

Protocol for Preparing and Submitting a this compound

Once the decision to issue a this compound has been made, a systematic approach should be followed for its preparation and submission. The exact procedure may vary slightly between journals, so it is essential to consult the specific journal's author guidelines.[5]

Step 1: Internal Consultation and Agreement The first step is for the corresponding author to inform all co-authors of the error and the intention to submit a this compound. It is crucial to reach a consensus among all authors regarding the content of the correction.

Step 2: Contacting the Journal Editor The corresponding author should then contact the editor of the journal where the article was published.[3] This initial communication should briefly explain the nature of the error and the proposed correction.

Step 3: Drafting the this compound Notice The this compound notice is a formal document that will be published and linked to the original article. It should be concise and clear, and typically includes the following components:

-

Title: The title should clearly indicate that it is a this compound and refer to the original article's title. A common format is "this compound to: [Original Article Title]".

-

Authors and Affiliations: The authors and their affiliations should be listed as they appear in the original publication.

-

Full Citation of the Original Article: This includes the journal name, volume, issue, page numbers, and DOI.

-

A Clear Statement of the Error: The notice must explicitly state what was incorrect in the original publication.

-

The Corrected Information: The corrected data, text, figure, or table should be provided.

-

A Statement of Apology (Optional but Recommended): A brief apology to the readers for the error is often included.

Step 4: Submission and Peer Review The drafted this compound is then submitted to the journal, often through its online submission system.[5] The this compound may undergo a form of peer review, where the editor and potentially the original reviewers assess the validity and clarity of the correction.

Step 5: Publication Once approved, the this compound is published as a separate notice in a subsequent issue of the journal. It will be electronically linked to the original article to ensure that readers are aware of the correction.

The following diagram illustrates the general workflow for submitting a this compound.

Conclusion: Upholding Scientific Integrity

In the dynamic and exacting world of scientific research and drug development, the commitment to accuracy extends beyond the initial publication of findings. Corrigenda serve as a vital tool for self-correction within the scientific community, ensuring the reliability and integrity of the scholarly record. By understanding the purpose of a this compound and adhering to the proper procedures for its issuance, researchers can responsibly address errors and uphold the high standards of scientific communication. Embracing this process as a mark of scientific rigor, rather than a failing, is essential for fostering a culture of transparency and continuous improvement in science.

References

- 1. Post-Publication Corrections and Retractions | Journal of Human, Earth, and Future [hefjournal.org]

- 2. Correction Policies: Errata, Corrigenda, and Addenda Explained [caeaccess.org]

- 3. Errata and corrigenda | Editors | Elsevier [elsevier.com]

- 4. academia.stackexchange.com [academia.stackexchange.com]

- 5. support.jmir.org [support.jmir.org]

Navigating Post-Publication Corrections: A Technical Guide to Corrigenda for Researchers in Drug Development

In the rigorous and ever-evolving landscape of scientific research, the integrity of the published record is paramount. For researchers, scientists, and drug development professionals, ensuring the accuracy of published findings is a shared responsibility. This in-depth technical guide provides a comprehensive overview of when a corrigendum is necessary for a published paper, offering clarity on the types of errors that warrant correction, a step-by-step workflow for authors, and illustrative examples of experimental protocols.

Understanding the Landscape of Post-Publication Corrections

When an error is discovered in a published article, several mechanisms exist to rectify the scientific record. It is crucial to distinguish between these to take the appropriate action.

-

This compound: A this compound is a notice of a correction to an error for which the authors are responsible.[1][2][3] It addresses errors that could significantly impact the reader's understanding of the work or the scientific integrity of the paper.[4]

-

Erratum: An erratum is a notice of a correction to an error introduced by the publisher during the production process (e.g., typesetting or formatting errors).[1][2][3]

This guide focuses on the this compound, providing a framework for authors to address their own inadvertent errors post-publication.

When is a this compound Necessary? A Categorization of Errors

A this compound is warranted for significant errors that affect the scientific content and its interpretation. Minor typographical errors or grammatical mistakes that do not alter the meaning of the content generally do not require a formal correction notice.[3][6]

The following table summarizes the types of author-introduced errors that typically necessitate a this compound, with examples relevant to drug development research.

| Error Category | Description | Examples |

| Authorship | Incorrect listing of authors, such as omitted or incorrectly ordered authors, or errors in affiliations. | - An author's name is misspelled or their affiliation is outdated. - A contributing author was inadvertently omitted from the author list. |

| Methodology | Inaccurate or incomplete description of experimental procedures that could hinder reproducibility. | - Incorrect concentration of a reagent or drug used in an assay.[7] - Misidentification of a cell line or animal model. - A critical step in a synthesis or purification protocol is omitted. |

| Data & Results | Errors in data presentation, including incorrect numbers, mislabeled figures or tables, and flawed statistical analysis. | - A numeric value in a table or in the text is incorrect.[6] - A figure legend misidentifies the data series.[7] - An incorrect statistical test was used, leading to a misleading p-value. |

| Conclusions | The main conclusions of the paper are affected by a correctable error in the data or analysis. | - A conclusion is based on a misinterpretation of the corrected data, but the overall findings remain valid after re-interpretation. |

| References | A citation is incorrect to the point that it misrepresents the cited work or makes it impossible for readers to locate. | - The wrong article is cited for a key piece of background information. |

The Author's Workflow for Issuing a this compound

Discovering an error in your published work can be disconcerting, but addressing it promptly and transparently is a mark of scientific integrity. The following workflow outlines the steps for an author to take.

Detailed Methodologies: Case Studies in Drug Development

To illustrate the practical application of issuing a this compound, we present two hypothetical case studies detailing experimental protocols and the errors that would necessitate a correction.

Case Study 1: Error in a Kinase Inhibition Assay Protocol

-

Published Experimental Protocol: "The inhibitory activity of compound XYZ-123 against Kinase-A was determined using a fluorescence-based assay. The assay was performed in a 384-well plate with a final reaction volume of 50 µL. The reaction mixture contained 10 nM Kinase-A, 10 µM ATP, and 1 µM fluorescent peptide substrate in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. Fluorescence was measured using a plate reader with excitation at 485 nm and emission at 520 nm."

-

The Error: The authors later discovered that the concentration of ATP used in the assay was consistently 100 µM, not 10 µM as reported. This is a significant error as the Ki (inhibition constant) of a competitive inhibitor is dependent on the ATP concentration.

-

Why a this compound is Necessary: The incorrect ATP concentration affects the interpretation of the compound's potency and its comparison with other inhibitors. Reproducibility of the experiment is also compromised.

-

This compound Content: The this compound would clearly state the error in the "Experimental Protocol" section, providing the correct ATP concentration. It might also include a revised table of inhibition data and a brief discussion of how the corrected data may influence the interpretation of the compound's activity.

Case Study 2: Misidentification of a Cell Line in a Cytotoxicity Study

-

Published Experimental Protocol: "The cytotoxic effects of our novel drug candidate, Compound-456, were evaluated in the human breast cancer cell line MCF-7. Cells were seeded in 96-well plates and treated with increasing concentrations of Compound-456 for 48 hours. Cell viability was assessed using the MTT assay."

-

The Error: Post-publication, routine cell line authentication revealed that the cell line used was actually MDA-MB-231, a different breast cancer cell line with a distinct genetic and phenotypic profile.

-

Why a this compound is Necessary: The identity of the cell line is fundamental to the biological context of the results. The response to a drug can vary significantly between different cell lines. This error misleads readers about the specific type of breast cancer cells the compound is effective against.

-

This compound Content: The this compound would state the misidentification of the cell line in the "Experimental Protocol" and throughout the manuscript where MCF-7 is mentioned. The authors would need to replace "MCF-7" with "MDA-MB-231". They would also need to briefly discuss the implications of this correction on the study's conclusions, acknowledging that the findings apply to the MDA-MB-231 cell line.

Signaling Pathways and Logical Relationships

The decision-making process for when a this compound is necessary can be visualized as a logical flow.

Conclusion

Maintaining the accuracy of the scientific literature is a fundamental responsibility of all researchers. While the discovery of an error in a published paper can be unsettling, a timely and transparent correction through a this compound strengthens the integrity of the research and the author's commitment to scientific rigor. This guide provides a framework for drug development professionals and other researchers to navigate the process of issuing a this compound, ensuring that the published record remains a reliable foundation for future scientific inquiry.

References

- 1. Post-Publication Corrections and Retractions | Journal of Human, Earth, and Future [hefjournal.org]

- 2. enago.com [enago.com]

- 3. Correction Policies: Errata, Corrigenda, and Addenda Explained [caeaccess.org]

- 4. publications - Is it necessary to send a this compound? Does it make my paper look ugly? - Academia Stack Exchange [academia.stackexchange.com]

- 5. Fixing Errors in a Published Paper: Tips for Authors - Enago Academy [enago.com]

- 6. support.jmir.org [support.jmir.org]

- 7. wolterskluwer.com [wolterskluwer.com]

A Technical Guide to Identifying Corrigenda in Scientific Literature

For researchers, scientists, and drug development professionals, ensuring the integrity and accuracy of scientific literature is paramount. Corrigenda, which are author-initiated corrections to published papers, play a crucial role in maintaining the scientific record. This guide provides a detailed methodology for identifying whether a research paper has an associated corrigendum, ensuring that users are relying on the most up-to-date and accurate information.

Understanding Corrigenda and Errata

It is essential to distinguish between a this compound and an erratum. A This compound is a correction of an error made by the authors in the published article.[1] In contrast, an erratum is the correction of an error introduced by the publisher during the production process.[1] Both are critical for the scientific record, but this guide focuses on identifying author-initiated corrections.

Methodologies for Identifying Corrigenda

There are several systematic approaches to determine if a paper has a this compound. These methods can be used sequentially or in parallel to ensure a comprehensive search.

Experimental Protocol 1: Direct Inspection of the Journal's Website

The most direct method is to check the webpage of the original article on the publisher's website. Reputable journals will typically link any post-publication notices directly to the article.

Procedure:

-

Navigate to the Article Webpage: Access the full-text article on the journal's official website using its Digital Object Identifier (DOI) or by searching for the title and authors.

-

Look for Correction Notices: Scan the webpage for any links or notices titled "this compound," "Correction," "Addendum," or "Erratum." These are often located near the title, author list, abstract, or in a separate "Article Updates" or "Related Content" section.

-

Check Later Issues: If a direct link is not apparent, browse the table of contents for subsequent issues of the journal. Corrigenda are published as separate, citable items and will appear in a later issue.[1][2]

-

Publisher Search Function: Utilize the search function on the publisher's website. Search for the original article's title or DOI along with terms like "this compound" or "correction."

Experimental Protocol 2: Searching Academic Databases

Major academic databases are adept at linking post-publication notices to the original articles.

Procedure for PubMed:

-

Search for the Article: Use PubMed to search for the article by title, author, or PMID.

-

Check for Linked Citations: On the article's PubMed record, look for a section titled "Associated Citations" or similar. The National Library of Medicine (NLM) links various citations, including errata and corrigenda, to the original article.[2]

-

Publication Type Search: A citation for an erratum notice is indexed with the Publication Type "Published Erratum [PT]".[2] You can perform an advanced search using this publication type and keywords from the original article.

-

Specific Phrasing: The citation for the original article will often contain the phrase “Erratum in: [article title],” and the this compound itself will state “Erratum for: [article title]”.[2]

General Procedure for Other Databases (e.g., Scopus, Web of Science):

-

Locate the Article: Find the original article within the database.

-

Examine the Record: Scrutinize the article's record for any mention of corrections or related documents. These databases often have features that link to citing articles, which can include corrigenda.

-

Inconsistent Indexing: Be aware that there can be inconsistencies in how different databases index corrections.[3] Therefore, cross-verification across multiple databases is recommended.

Experimental Protocol 3: Utilizing Specialized Watchdog Organizations

Organizations dedicated to tracking the integrity of the scientific record can be invaluable resources.

Procedure for using Retraction Watch:

-

Search the Retraction Watch Database: The Center For Open Science and Retraction Watch have collaborated to create a comprehensive database of retractions and corrections.[4] This database can be searched by author, title, DOI, or other identifiers.

-

Browse the Website: The Retraction Watch blog often reports on significant corrections and provides context that may not be available elsewhere.[5][6]

Data Presentation: this compound Identification Resources

The following table summarizes the key platforms and their utility in identifying corrigenda.

| Platform | Methodology | Key Features |

| Publisher Websites | Direct Inspection | Direct links from the original article; notices in subsequent issues. |

| PubMed | Database Search | Explicit linking of errata and corrigenda to the original article; specific "Published Erratum" publication type.[2] |

| Scopus/Web of Science | Database Search | Links to related documents and citing articles; potential for inconsistent indexing.[3] |

| Retraction Watch | Specialized Database | Searchable database of retractions and corrections; provides additional context.[4] |

Visualizing the this compound Identification Workflow

The following diagrams illustrate the logical steps a researcher should take to identify if a paper has a this compound.

Caption: Workflow for identifying a paper's this compound.

Signaling Pathway for Post-Publication Updates

This diagram illustrates the relationship between the original publication and its potential post-publication updates.

Caption: Relationships between a paper and its corrections.

References

- 1. Post-Publication Corrections and Retractions | Journal of Human, Earth, and Future [hefjournal.org]

- 2. Errata, Retractions, and Other Linked Citations in PubMed [nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. academia.stackexchange.com [academia.stackexchange.com]

- 5. retractionwatch.com [retractionwatch.com]

- 6. youtube.com [youtube.com]

Navigating the Nuances of Scientific Correction: A Technical Guide to the Impact of Corrigenda on Study Validity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the integrity of the published record is paramount. However, the complexity of modern research can lead to unintentional errors. When such errors are discovered post-publication, a corrigendum is issued to rectify the scientific record. This guide provides a comprehensive overview of the impact of corrigenda on the validity of a scientific study, offering a framework for critical assessment, detailed examples of corrected experimental protocols and data, and a quantitative analysis of the types of errors that necessitate such corrections.

Understanding the Landscape of Post-Publication Corrections

The process of issuing a correction is a vital component of the self-correcting nature of science, ensuring the accuracy and reliability of the scientific literature.

Quantitative Analysis of Errors Leading to Corrections

To understand the common pitfalls in scientific research that lead to post-publication corrections, it is useful to analyze the types of errors that are most frequently reported. While systematic reviews specifically categorizing errors in corrigenda are nascent, data from related analyses of retractions due to unintentional errors can provide valuable insights. These errors can be broadly categorized as follows:

| Error Category | Sub-category | Description |

| Methodological Errors | Laboratory Errors | Mistakes in experimental procedures, such as incorrect reagents, contaminated cell lines, or equipment malfunction.[1] |

| Analytical Errors | Flaws in the methods used to analyze data, including inappropriate statistical tests or bugs in custom software.[1] | |

| Data Presentation Errors | Figure/Table Errors | Incorrect labeling of figures or tables, duplication of images, or presentation of the wrong data. |

| Inaccurate Values | Reporting incorrect numerical values in the text, tables, or figures due to transcription errors or miscalculations. | |

| Statistical Errors | Incorrect Test Application | Using a statistical test that is not appropriate for the data or the research question. |

| Misinterpretation of Results | Drawing incorrect conclusions from the statistical analysis, such as misinterpreting p-values. | |

| Reproducibility Issues | Irreproducible Results | The inability of the original authors or other researchers to reproduce the key findings of the study.[1] |

This table is an adapted summary of error types that can lead to corrections, based on analyses of retractions due to error.[1]

Case Study: Correction of an Experimental Protocol

A this compound can be essential for correcting a flawed experimental protocol, ensuring that other researchers can accurately replicate and build upon the work. The following is an example of a corrected Polymerase Chain Reaction (PCR) protocol.

Original Protocol (Hypothetical)

In the original publication, the protocol for a crucial PCR step might have contained an error in the volume of patient sample to be added to the reaction mixture.

This compound and Corrected Protocol

A this compound was issued to correct the protocol.[2]

Corrected PCR Protocol:

-

Original Text: "According to the kit protocol, 5 μl patient samples with VTM were added to a 15 μl ready kit mixture to achieve a 20 μl PCR mixture in total."[2]

-

Corrected Text: "In this kit, 10 μl patient samples with VTM were added to a 10 μl ready kit mixture to achieve a 20 μl PCR mixture in total."[2]

This seemingly minor change can have a significant impact on the reaction's sensitivity and specificity, and the correction is critical for the reproducibility of the results.

Mandatory Visualization: Signaling Pathway Correction

Corrigenda are also used to correct graphical representations of scientific concepts, such as signaling pathways. An error in such a diagram can misrepresent the current understanding of biological processes.

Below is a DOT script and the resulting diagram illustrating a corrected signaling pathway, based on a published this compound.[3] The correction involved removing an incorrectly included protein (IRF4) and reorganizing the transcription factors.[3]

A Framework for Assessing the Validity of a Study with a this compound

When encountering a study that has been corrected, a systematic approach is necessary to determine the impact on its validity. The following logical workflow provides a framework for this critical appraisal.

Steps for Critical Appraisal:

-

Identify the Nature of the Correction: Carefully read the this compound to understand what was corrected. Was it a minor typographical error, or a more substantial error in the methodology, data, or analysis?

-

Consider the Transparency of the Correction: A clear and detailed this compound that fully explains the error and its consequences inspires more confidence than a vague or incomplete one.

-

Look for Independent Replication: The ultimate test of a study's validity is its reproducibility. If the corrected findings have been replicated by other research groups, this strengthens their credibility.

Conclusion

Corrigenda are an integral part of the scientific process, reflecting a commitment to accuracy and transparency. For researchers, scientists, and drug development professionals, the ability to critically evaluate a study in conjunction with its this compound is an essential skill. By understanding the types of errors that can occur, examining the specific corrections made, and applying a structured framework for assessment, the scientific community can ensure that it is building upon a solid foundation of reliable and validated research. The presence of a this compound should not be viewed as an inherent flaw in a study, but rather as an opportunity to engage with the scientific process and reaffirm the robustness of the corrected findings.

References

Correcting the Scientific Record: A Technical Guide to Corrigenda and Retractions

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the integrity and accuracy of published literature are paramount. The process of scholarly communication is not infallible, and mechanisms exist to correct the record when errors or misconduct are identified. This guide provides an in-depth technical overview of two crucial post-publication amendments: the corrigendum and the retraction. Understanding the distinction between these two is essential for all stakeholders in the scientific community, from bench scientists to drug development professionals, to maintain the credibility of scientific research.

Core Distinctions: this compound vs. Retraction

| Feature | This compound | Retraction |

| Purpose | To correct an important error made by the author(s) that does not invalidate the paper's main conclusions.[1][2] | To withdraw a published paper from the scientific literature because its findings are unreliable due to serious error or misconduct.[3] |

| Initiator | Typically initiated by the author(s) upon discovering an error in their publication.[4][5] | Can be initiated by the author(s), their institution, the journal editor, or the publisher.[3] |

| Nature of the Issue | Honest errors, such as incorrect figure labels, miscalculations that don't alter the conclusions, or author affiliation errors.[6][7] | Research misconduct (data fabrication, falsification, plagiarism), pervasive error, or unethical research.[3] |

| Impact on the Paper | The original paper remains part of the scientific record, with a notice of correction linked to it.[6] | The paper is marked as "retracted" but remains in the public record for transparency. Its findings should no longer be considered reliable.[3] |

| Effect on Author Reputation | Generally viewed as a sign of the author's commitment to accuracy and the integrity of the scientific record. | Can have a significant negative impact on an author's reputation, though self-retraction for honest error is viewed more favorably.[8] |

Quantitative Analysis of Retractions

The rate of retractions in scientific literature has been on the rise, reflecting both an increase in misconduct and improved detection methods.[9] The following tables summarize key quantitative data related to retractions.

Table 2.1: Reasons for Retraction in Biomedical and Life-Science Research

| Reason for Retraction | Percentage of Retractions |

| Misconduct | 67.4% |

| - Fraud or Suspected Fraud | 43.4% |

| - Duplicate Publication | 14.2% |

| - Plagiarism | 9.8% |

| Error | 21.3% |

| Other/Unknown | 11.3% |

Source: Analysis of 2,047 retracted biomedical and life-science research articles indexed by PubMed.[10]

Table 2.2: Retraction Rates by Scientific Field (per 10,000 publications)

| Scientific Field | Retraction Rate |

| Medicine | 5.0 |

| Chemistry | 3.75 |

| Life Sciences | 2.5 |

| Physics | 1.25 |

| Engineering | 1.25 |

Source: Grieneisen and Zhang (2012), PLoS ONE.[6]

Table 2.3: Top 5 Countries with the Highest Number of Retractions (1996-2023)

| Country | Number of Retractions |

| China | 17,541 |

| United States | 3,006 |

| India | 2,950 |

| United Kingdom | Not specified |

| Germany | Not specified |

Source: Analysis of data from the SCImago Journal & Country Rank (SJR) and Retraction Watch (RW) database.[11]

Procedural Workflows: From Identification to Resolution

The processes for issuing a this compound and a retraction are distinct, reflecting the different levels of severity. These workflows are guided by principles of transparency and a commitment to correcting the scientific record.

A this compound is typically a straightforward process initiated by the authors to correct an honest error.

Caption: Workflow for issuing a this compound.

The retraction process is more complex and can be initiated by various parties. It often involves a formal investigation. The Committee on Publication Ethics (COPE) provides comprehensive guidelines for editors on handling retractions.[1]

Caption: A simplified workflow for the retraction of a scientific paper.

Experimental Protocols for Ensuring Research Integrity

To prevent the need for retractions due to misconduct, a number of protocols and best practices are employed during the research and publication process.

Journals routinely use plagiarism detection software to screen submitted manuscripts. These tools compare the text of a submission against a vast database of existing publications to identify instances of unoriginal text.

Caption: A typical workflow for plagiarism detection in academic publishing.

Detecting data fabrication and falsification can be more challenging and often relies on the keen eye of peer reviewers and, in some cases, statistical analysis.

Methodologies for Detection:

-

Peer Review: Experienced reviewers may spot inconsistencies in the data, figures that appear manipulated, or results that are "too good to be true."

-

Statistical Analysis: Methods such as the analysis of the distribution of rightmost digits can sometimes reveal patterns indicative of fabricated data.

-

Image Forensics: Specialized software can be used to detect manipulation in images, such as splicing or inappropriate adjustments to brightness and contrast.

-

Raw Data Requests: Journals may request the raw data from the authors if concerns are raised during peer review or post-publication.

Conclusion

Corrigenda and retractions are essential mechanisms for maintaining the integrity of the scientific literature. While a this compound serves to correct honest errors and demonstrates a commitment to accuracy, a retraction is a serious action taken to remove unreliable findings from the scientific record. For researchers and professionals in drug development, a thorough understanding of these processes is crucial for critically evaluating published research and for upholding the highest standards of scientific conduct in their own work. By embracing transparency and accountability, the scientific community can continue to build upon a foundation of trustworthy and credible research.

References

- 1. anatoljcardiol.com [anatoljcardiol.com]

- 2. Retractions: Guidance from the Committee on Publication Ethics (COPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sportedu.org.ua [sportedu.org.ua]

- 4. recentscientific.com [recentscientific.com]

- 5. Errata and corrigenda | Editors | Elsevier [elsevier.com]

- 6. Post-Publication Corrections and Retractions | Journal of Human, Earth, and Future [hefjournal.org]

- 7. Chapter 34 When should you correct or retract your paper? | How to publish in Biological Sciences: a guide for the uninitiated [howtopublishscience.org]

- 8. publicationethics.org [publicationethics.org]

- 9. Characteristics of retracted research papers before and during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From honest mistakes to fake news – approaches to correcting the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corrections and Retractions: Upgrading the Scientific Record Committee Meeting 5 [nationalacademies.org]

A Technical Guide to Corrigenda in Scientific Research: The Case of Thermogenesis Signaling Pathways

In the pursuit of scientific accuracy, the self-correction mechanism of academic publishing plays a pivotal role. Corrigenda, author-initiated corrections to published work, are a vital component of this process, ensuring the integrity of the scientific record. This technical guide delves into a specific example of a corrigendum to provide researchers, scientists, and drug development professionals with a detailed understanding of how errors in published literature are identified and rectified. We will examine a this compound related to a review on the signaling pathways that regulate thermogenesis, a process of significant interest in metabolic disease and drug development.

Overview of the this compound

The this compound addresses errors in a published review article titled "Signaling Pathways Regulating Thermogenesis." The corrections pertain to both the graphical representations of signaling pathways and the descriptive text, specifically focusing on the β3-adrenergic and TGFβ family signaling pathways. Such corrections are critical as these pathways are central to understanding the activation of brown and beige adipose tissue, key targets for therapeutic interventions in obesity and related metabolic disorders.

Analysis of the Corrected Signaling Pathways

The this compound outlines specific changes to two key figures depicting signaling cascades. These changes reflect a refinement of the scientific understanding of these pathways.

An error was identified in the original depiction of the β3-adrenergic signaling pathway, a primary activator of thermogenesis. The this compound specified the removal of Interferon Regulatory Factor 4 (IRF4) as a downstream effector and a reorganization of other transcription factors.

.dot

A Technical Guide to Corrigendum Notices in Scientific Research

Introduction

A corrigendum is a formal notice of a correction to an error in a published work, for which the author is responsible. It is crucial to distinguish a this compound from an erratum, which is a correction of a production error (i.e., an error introduced by the publisher).

Core Components of a this compound Notice

A this compound notice is a formal document issued to rectify errors in a previously published document.[1] Its primary function is to ensure that the official record is accurate. The structure is designed for clarity and to prevent any misunderstanding. The key elements are detailed below.

| Component | Description | Purpose |

| Heading | The document is clearly titled "this compound" or "this compound Notice". | Immediately identifies the nature of the document. |

| Reference to Original Document | Includes the title, publication date, and any unique identifiers (e.g., tender number, document ID) of the original document being corrected.[2] | Unambiguously links the correction to the specific document it amends. |

| Preamble | A brief introductory statement that announces the correction. It may include a phrase like, "Please note the following correction..." or "This is to notify a correction in..." | Formally introduces the purpose of the notice. |

| Detailed Corrections | This is the main body of the notice. For each correction, it should clearly state: The location of the error (e.g., page number, paragraph, line number). The original, incorrect text or data. The corrected text or data. | To provide a clear and precise record of the changes being made. |

| Statement of Unchanged Content | A concluding sentence that affirms the validity of the rest of the original document, such as, "All other terms and conditions of the tender will remain unchanged."[2] | To prevent ambiguity and confirm that the corrections are limited to what is explicitly stated. |

| Issuing Authority | The name, title, and signature of the authorized individual or department issuing the this compound. | To authenticate the correction and provide a point of contact. |

| Date of Issue | The date on which the this compound is formally issued. | Establishes the official date of the correction. |

Experimental Protocol: Issuing a this compound Notice

The process of issuing a this compound follows a structured protocol to ensure transparency and proper dissemination.

-

Error Identification and Verification : The original author(s) or the publishing body identifies a significant error that could lead to misinterpretation of the work. The error is thoroughly verified to confirm its inaccuracy and impact.

-

Drafting the this compound : A draft of the this compound notice is prepared, adhering to the structure outlined in the table above. The corrections must be stated clearly and concisely.

-

Internal Review : The draft is reviewed internally by the author's institution or relevant department to ensure accuracy and clarity.

-

Submission to Publisher/Disseminating Body : The draft is submitted to the publisher of the original document (e.g., a scientific journal, a conference proceeding).

-

Publisher Review and Formatting : The publisher reviews the this compound for compliance with their standards and formats it for publication.

-

Publication and Dissemination : The this compound is published and linked to the original electronic version of the document. It is also typically published in the next available print issue of a journal.

Signaling Pathway for this compound Issuance

The following diagram illustrates the workflow for issuing a this compound in a research context.

Example of a this compound Notice

Below is a hypothetical example of a this compound notice for a scientific paper.

This compound NOTICE

Original Publication: "The Efficacy of Compound X in Treating Neuropathic Pain in a Rodent Model," Journal of Advanced Drug Discovery, Vol. 15, Issue 4, pp. 210-225, October 2025.

Correction:

Location of Error: Page 215, Materials and Methods, Section 2.3.

Original Text: "The control group received an intraperitoneal injection of a 0.5% saline solution."

Corrected Text: "The control group received an intraperitoneal injection of a 0.9% saline solution."

We apologize for this error and any inconvenience it may have caused.

Sincerely,

Dr. Jane Doe Principal Investigator Department of Pharmacology University of Research

Logical Relationship of this compound Components

The following diagram illustrates the logical flow and relationship between the core components of a this compound notice.

References

The Peer Review of Corrigenda: A Technical Guide for Researchers

In the pursuit of scientific accuracy, the correction of errors in the published literature is a critical process. For researchers, scientists, and drug development professionals, understanding the mechanisms for correcting the scholarly record is paramount. This technical guide provides an in-depth overview of the peer-review process for corrigenda, detailing the steps involved, the different types of corrections, and the methodologies for identifying and reporting errors.

The Role of Peer Review in Post-Publication Corrections

While the pre-publication peer review of original research is a well-established practice, the process for post-publication corrections can be less transparent. A key question for authors and readers alike is whether corrigenda—corrections of significant errors made by the authors—undergo peer review.

The answer is that they often do, particularly when the correction impacts the scientific integrity or interpretation of the original paper.[1] Several academic publishers and journals have policies indicating that corrections, with the exception of minor typographical errors or publisher-introduced errata, are subject to editorial and sometimes external peer review. The decision to send a corrigendum for peer review typically rests with the journal editor, who assesses the significance of the error.[2][3][4]

In some cases, the same referees who reviewed the original manuscript may be consulted to ensure consistency in the evaluation. Furthermore, if there is disagreement among the co-authors regarding the correction, independent peer-reviewers may be brought in to advise the editor.[1]

It is important to distinguish a This compound from other types of post-publication notices:

-

Erratum: This corrects an error introduced by the publisher during the production process.[5][6] These typically do not undergo peer review as they are factual corrections of the publisher's mistakes.

-

Addendum: This provides additional information that was not available at the time of publication and is often peer-reviewed.[1]

-

Retraction: This is issued when there is clear evidence that the findings are unreliable due to scientific misconduct or honest error.[5][7]

-

Publisher's Note: This informs readers about a correction made after publication, often for typographical or production errors affecting metadata or reader comprehension.[5][7]

The this compound Peer-Review Workflow

The process for submitting and reviewing a this compound involves several key steps, from the initial identification of an error to the final publication of the correction. The following diagram illustrates a typical workflow.

Caption: Workflow for the submission, peer review, and publication of a this compound.

Quantitative Data on this compound Peer Review

| Data Point | Finding | Source |

| Prevalence of Peer-Reviewed Corrigenda | Not widely reported. The process is highly dependent on the journal and the significance of the error. | |

| Time to Publication | Not systematically tracked in publicly available data. | |

| Author vs. Publisher Errors | Authors report the majority of known mistakes, which are corrected in corrigenda and errata. | [8] |

Methodology for Identifying and Reporting Errors

A systematic approach is crucial when an error is suspected in a published work. The following protocol outlines the steps for researchers to identify, verify, and report errors, leading to the submission of a this compound.

1. Error Identification and Initial Verification:

-

Thorough Re-examination: The first step is a meticulous review of the original data, experimental procedures, and analysis scripts that led to the published findings. This internal audit should be conducted by the authors of the study.

-

Independent Replication: If possible, have a co-author or a trusted colleague who was not directly involved in the original experiment attempt to replicate the findings using the original data and methods.

-

Documentation: Meticulously document the identified error, including the exact location in the published article (e.g., figure number, table number, page, and line number), the incorrect information, and the corrected information.

2. Impact Assessment:

-

Reproducibility: Determine if the error affects the ability of other researchers to reproduce the study.[4]

-

Classification of Error: Categorize the error as major or minor. A major error typically impacts the interpretation of the article, while a minor error does not significantly affect the reader's understanding.[9]

3. Drafting the this compound:

-

Concise and Clear Language: The this compound should be written in a clear and straightforward manner, stating the nature of the error and providing the correction.

-

Author Consensus: All co-authors of the original paper should be informed and agree on the wording of the this compound.[1] In cases of disagreement, the journal editor should be informed.[1]

-

Journal Guidelines: Consult the specific journal's guidelines for authors on the format and submission process for corrigenda.[11]

4. Submission and Communication:

-

Contact the Journal Editor: The corresponding author should contact the editor of the journal where the article was published, outlining the error and the proposed correction.[2][3][4]

-

Formal Submission: Submit the this compound through the journal's official submission system, often as a specific article type such as "this compound" or "Correction."[11]

-

Transparency: Be prepared to provide the original data and any relevant documentation to the journal editor and potentially to peer reviewers.

By following these steps, researchers can ensure that errors in their published work are corrected in a timely and transparent manner, thereby upholding the integrity of the scientific record.

References

- 1. Correction Policies: Errata, Corrigenda, and Addenda Explained [caeaccess.org]

- 2. Medwin Publishers | Errata Retractions and Corrigenda Policy [medwinpublishers.com]

- 3. Errata and corrigenda | Editors | Elsevier [elsevier.com]

- 4. recentscientific.com [recentscientific.com]

- 5. acsit.org [acsit.org]

- 6. Post-Publication Corrections and Retractions | Emerging Science Journal [ijournalse.org]

- 7. Retraction and Correction policies | Spectrum of Engineering and Management Sciences [sems-journal.org]

- 8. Comments and Corrigenda in Scientific Literature | American Scientist [americanscientist.org]

- 9. authorservices.taylorandfrancis.com [authorservices.taylorandfrancis.com]

- 10. sagepub.com [sagepub.com]

- 11. support.jmir.org [support.jmir.org]

Methodological & Application

Correcting the Record: A Guide to Writing a Corrigendum for Journal Articles

For researchers, scientists, and drug development professionals, maintaining the integrity of the scientific record is paramount. In the event of an error in a published journal article, a corrigendum serves as a formal notification to correct the mistake. This document provides detailed application notes and protocols for drafting and submitting a this compound, ensuring clarity, transparency, and adherence to scholarly publishing standards.

Application Notes: Understanding the this compound

When is a this compound Necessary?

A this compound is typically required for errors such as:

-

Incorrect data or values in tables and figures.[4]

-

Flaws in the experimental methodology that could impact the results.

-

Inaccurate statistical calculations or interpretations.

-

Errors in author names, affiliations, or funding information.[4]

-

Mistakes in equations or formulas.[5]

Protocol for Drafting and Submitting a this compound

This protocol outlines the step-by-step process for preparing and submitting a this compound to a scientific journal.

Step 1: Identification and Verification of the Error

-

Thoroughly Investigate: Once a potential error is identified, conduct a comprehensive review to confirm its presence and understand its impact on the article's findings.

Step 2: Drafting the this compound

-

Follow Journal Guidelines: Consult the specific journal's author guidelines for their policies and formatting requirements for corrigenda.[3]

-

Clear and Concise Title: The title should clearly indicate that it is a correction to the original article. A common format is "this compound: [Original Article Title]".

-

Reference the Original Article: At the beginning of the this compound, provide the full citation of the article being corrected.[6]

-

State the Error and the Correction: Clearly and concisely describe the error in the original publication. Quote the original text or data and then provide the corrected information.[3]

-

Provide a Rationale: Briefly explain the source of the error if it aids in understanding the correction.

-

Apology: It is customary to include a statement apologizing for the error.[7]

-

Review and Approval: Circulate the draft among all co-authors for their review and approval.

Step 3: Submission to the Journal

-

Contact the Editor: It is advisable to contact the journal's editor to inform them of the forthcoming this compound and to inquire about their preferred submission process.[8]

-

Use the Journal's Submission System: Submit the this compound through the journal's online submission portal, selecting the appropriate article type (e.g., "this compound" or "Correction").[3]

-

Provide Necessary Metadata: Ensure that the metadata, including author names and affiliations, matches the original publication unless the correction pertains to this information.[3]

Data Presentation in a this compound

When correcting quantitative data, it is essential to present the information in a clear and structured manner. Tables are highly effective for this purpose.

Table 1: Example of Correcting Quantitative Data in a Table

| Location in Original Article | Original Value | Corrected Value |

| Table 2, Column 3, Row 5 | 25.4 ± 2.1 | 28.7 ± 2.3 |

| Figure 3A, Y-axis label | Concentration (μM) | Concentration (nM) |

| Results, Paragraph 2, Line 5 | p = 0.045 | p = 0.054 |

| Supplementary Table 1, last entry | 1.89 x 10⁻⁵ | 1.98 x 10⁻⁵ |

Correcting an Experimental Protocol

Mistakes in the description of experimental methods can have significant implications for the reproducibility of the research. The correction should be detailed and unambiguous.

Hypothetical Scenario: An error was made in the concentration of a reagent used in a cell-based assay.

Original Text (Methods section, paragraph 3): "Cells were treated with Compound X at a final concentration of 10 μM in DMEM for 24 hours before analysis."

This compound Protocol Description:

Corrected Methodology:

Visualizing the this compound Process and a Corrected Signaling Pathway

Diagrams can effectively illustrate workflows and complex relationships, aiding in the clarity of the this compound process and the scientific correction itself.

References

- 1. Post-Publication Corrections and Retractions | Journal of Human, Earth, and Future [hefjournal.org]

- 2. publicationethics.org [publicationethics.org]

- 3. support.jmir.org [support.jmir.org]

- 4. academia.stackexchange.com [academia.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. authorservices.wiley.com [authorservices.wiley.com]

- 8. Errata and corrigenda | Editors | Elsevier [elsevier.com]

Application Notes and Protocols for Submitting a Journal Corrigendum

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the process of preparing and submitting a corrigendum to a peer-reviewed journal. Adherence to these guidelines will ensure that corrections to the scientific record are made transparently and effectively.

Understanding the Purpose of a this compound

Decision Protocol: this compound or Other Actions

Before proceeding with a this compound, it is essential to assess the nature of the error. The following table summarizes the appropriate actions for different types of errors.

| Error Type | Description | Recommended Action |

| Minor Typographical Error | Spelling or grammatical mistake that does not affect the scientific meaning or data. | Contact the journal's editorial office. They may correct it directly in the online version without a formal notice. |

| Significant Author Error | Mistakes in data, figures, author affiliations, or methodologies that could cause confusion or misinterpretation. | Submit a this compound. |

| Publisher/Production Error | Errors introduced by the journal during typesetting, formatting, or printing. | Contact the journal's editorial office to request an Erratum. |

| Fundamental Flaw | Errors that undermine the main conclusions of the study. | A retraction of the article may be necessary. Contact the journal editor immediately. |

Protocol for Preparing and Submitting a this compound

This protocol outlines the step-by-step process for submitting a this compound.

Step 1: Identify and Verify the Error

-

Thoroughly document the error in the published article.

-

Verify the correct information that should replace the erroneous content.

-

Ensure all co-authors are aware of the error and agree on the need for a correction.[5]

Step 2: Contact the Journal

-

The corresponding author should contact the journal's editorial office or the editor-in-chief.[5][8][9]

-

Briefly explain the nature of the error and inquire about the journal's specific procedures for submitting a this compound.[6][10]

Step 3: Draft the this compound

-

Follow the journal's specific formatting guidelines or use their provided template.[6]

-

The title should clearly indicate that it is a correction of the original article (e.g., "this compound: [Original Article Title]").[6]

-

Include the full bibliographic details of the original publication (authors, title, journal, volume, issue, page numbers, DOI).[11]

-

Clearly state the location of the error in the original article (e.g., page number, paragraph, figure number).

-

Provide the original incorrect text or data and the corrected version.

-

If the error is in a figure or table, provide the corrected version.

Step 4: Obtain Approval from All Co-authors

-

Circulate the draft this compound among all co-authors for their review and approval.

-

All co-authors should agree on the final wording of the this compound before submission.[5]

Step 5: Submit the this compound

-

Submit the this compound through the journal's online submission system.[6][10]

-

Select the appropriate article type, which is often labeled as "this compound," "Correction," or a similar term.[6]

Step 6: Peer Review and Publication

-

The journal editor will review the this compound. In some cases, it may be sent for peer review.

-

Once accepted, the this compound will be published and electronically linked to the original article to ensure that readers are aware of the correction.[5][7][12]

Summary of Information for a this compound Submission

The following table summarizes the essential components to include in a this compound.

| Component | Description | Example |

| Title | Clearly identifies the submission as a this compound and links to the original article. | This compound: The Role of Protein X in Cellular Signaling |

| Authors | List of all authors from the original publication. | John Doe, Jane Smith, et al. |

| Original Article Citation | Full bibliographic information for the article being corrected. | Journal of Molecular Biology, 2023, 123(4), 567-578. DOI: 10.1016/j.jmb.2023.01.001 |

| Location of Error | Specific location of the error in the original publication. | In the Results section on page 572, paragraph 3, the concentration of reagent Y was incorrectly stated. |

| Description of Error | A clear statement of the original error. | The original text reads: "The cells were treated with 10 µM of reagent Y." |

| Correction | The corrected information. | The correct sentence is: "The cells were treated with 100 µM of reagent Y." |

| Corrected Figures/Tables | If applicable, provide the corrected visual elements. | Figure 3 has been corrected to show the accurate dosage response curve. |

Visualizing the this compound Process

The following diagrams illustrate the key workflows and decision-making processes involved in submitting a this compound.

Caption: Workflow for submitting a this compound.

Caption: Decision process for this compound vs. Erratum.

References

- 1. Erratum and this compound | Journal of Contemporary Society & Education (JCSE) [journals.glotanjournals.com]

- 2. Erratum - Wikipedia [en.wikipedia.org]

- 3. publicationethics.org [publicationethics.org]

- 4. Errata, this compound and Article Retraction | Per Linguam [perlinguam.journals.ac.za]

- 5. authorservices.taylorandfrancis.com [authorservices.taylorandfrancis.com]

- 6. support.jmir.org [support.jmir.org]

- 7. Post-Publication Corrections and Retractions | Emerging Science Journal [ijournalse.org]

- 8. Errata and corrigenda | Editors | Elsevier [elsevier.com]

- 9. quora.com [quora.com]

- 10. academia.stackexchange.com [academia.stackexchange.com]

- 11. kcse.org [kcse.org]

- 12. publicationethics.org [publicationethics.org]

Application Notes and Protocols for Correcting Errors in Published Papers

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the process of identifying, classifying, and correcting errors in a published scientific paper, ensuring the integrity of the scientific record.

Introduction: Maintaining the Integrity of the Scientific Record

The publication of a scientific paper is a critical step in the dissemination of research findings. However, errors can inadvertently occur during the research or publication process. Correcting these errors promptly and transparently is a fundamental responsibility of authors, journals, and publishers to maintain the integrity of the scientific literature.[1][2][3][4][5] This document provides detailed protocols and application notes for researchers to navigate the process of correcting a published paper.

Classification of Errors and Corresponding Correction Mechanisms

2.1 Types of Errors:

-

Unintentional Errors: These are honest mistakes that can occur at any stage of the research and publication process.[1] Examples include:

-

Typographical errors, misspellings, or grammatical mistakes.

-

Errors in author affiliations or contact information.

-

Incorrect labeling of figures or tables.

-

Flawed statistical analysis or misinterpretation of data.[6]

-

-

Intentional Errors (Scientific Misconduct): These are deliberate actions that compromise the integrity of the research.[1] Examples include:

-

Data fabrication or falsification.

-

Plagiarism.

-

Redundant (duplicate) publication.

-

2.2 Mechanisms for Correction:

The primary mechanisms for correcting the scientific record are Errata, Corrigenda, and Retractions.

-

Erratum: An erratum is issued to correct an error made by the journal or publisher during the production process.[1][3][5][7] This can include typesetting errors, mistakes in figures or tables introduced after author proofs were approved, or incorrect author information.

-

Retraction: A retraction is issued when the main findings of a paper are found to be unreliable due to significant error or scientific misconduct.[1] A retraction indicates that the entire paper should not be relied upon.

Data Presentation: Frequency and Timeline of Corrections

The following table summarizes quantitative data on the prevalence of different types of errors and the typical timeline for the publication of corrections.

| Metric | Finding | Source / Field of Study | Citation |

| Correction Rate (Overall) | 0.37% of published articles have a correction. | Library and Information Science | [8] |

| Correction Rate (Neurosurgery) | 1.3% of papers had a corrected publication error. | Neurosurgery | [9] |

| Source of Error | 93.2% of errors originated from the authors (Corrigenda). | Neurosurgery | [9] |

| Most Common Error Types | Simple typographic errors (62.5%), errors in author attribution (40.5%). | Neurosurgery | [9] |

| Impact of Errors on Conclusions | 7.2% of published errors had an impact on the paper's conclusion. | Neurosurgery | [9] |

| Prevalence of Statistical Errors | 147 out of 157 reviewed articles (93.6%) contained at least one statistical error. | Radiology | [6] |

| Common Statistical Errors | Errors in summarizing data (66%), incorrect representation of P-values (42%). | Radiology | [6] |

| Median Time to Correction | 3 months. | Neurosurgery | [9] |

| Average Time to Correction | 8.7 months. | Library and Information Science | [8] |

| Time to Correction (COVID-19 Publications) | Ranged from 0 to over 100 days. | COVID-19 Research | [10] |

Protocols for Correcting a Published Paper

This section provides step-by-step protocols for authors to follow when they discover an error in their published work.

4.1 Protocol 1: Initial Assessment and Communication

-

Identify and Document the Error:

-

Clearly identify the specific error(s) in the published paper.

-

Document the exact location of the error (e.g., page number, paragraph, figure number).

-

-

Internal Discussion and Agreement:

-

The corresponding author should promptly inform all co-authors of the error.

-

Discuss the nature of the error and the proposed correction with all co-authors to reach a consensus.

-

-

Contact the Journal Editor:

-

The corresponding author should draft a formal email to the editor-in-chief or the handling editor of the journal.

-

The email should clearly and concisely state:

-

The full citation of the published paper (authors, title, journal, volume, issue, pages, DOI).

-

A detailed description of the error and its location.

-

An explanation of how the error occurred (if known).

-

A proposed correction.